molecular formula C13H18N2O3 B363698 Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate CAS No. 27904-92-3

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate

Cat. No.: B363698
CAS No.: 27904-92-3
M. Wt: 250.29g/mol
InChI Key: SXMVQSMVZIZWDC-UHFFFAOYSA-N
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Description

Tert-butyl N-[(phenylcarbamoyl)methyl]carbamate is a carbamate derivative characterized by a tert-butyl-protected carbamate group linked to a methylene bridge, which is further connected to a phenylcarbamoyl moiety. The compound is typically synthesized as an intermediate in pharmaceutical chemistry, particularly in the development of enzyme inhibitors or prodrugs . Its stability under acidic conditions and compatibility with diverse synthetic pathways make it a versatile scaffold for structural modifications.

Properties

IUPAC Name

tert-butyl N-(2-anilino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)14-9-11(16)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMVQSMVZIZWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to give the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl n-[(phenylcarbamoyl)methyl]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The compound acts as a protecting group by temporarily masking the reactivity of amines, allowing for selective reactions to occur at other functional groups .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl carbamate core is a common feature among analogs, but substituents on the aromatic ring or adjacent functional groups significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Tert-butyl Carbamate Derivatives
Compound Name Substituents/Modifications Key Structural Features Reference
Tert-butyl N-[(phenylcarbamoyl)methyl]carbamate Phenylcarbamoyl group Unsubstituted phenyl ring
Tert-butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate 4-Bromo, 3-chloro on phenyl ring Electron-withdrawing halogen substituents
Tert-butyl (4-Bromo-3-methoxybenzyl)carbamate 4-Bromo, 3-methoxy on phenyl ring Electron-donating methoxy group
Rivaroxaban Intermediate (S)-tert-butyl derivative Morpholino and oxazolidinone groups Complex heterocyclic framework
Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate 4-Chloro, 3-trifluoromethyl on phenyl ring Strongly electron-withdrawing CF₃ group

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve solubility in polar solvents and may stabilize resonance structures .
  • Heterocyclic extensions (e.g., oxazolidinone in Rivaroxaban intermediates) introduce rigidity and target-specific interactions, crucial for biological activity .

Biological Activity

Tert-butyl n-[(phenylcarbamoyl)methyl]carbamate (CAS No. 27904-92-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are known for their diverse biological activities, including neurotoxicity and potential therapeutic effects. The specific structure of this compound suggests that it may interact with various biological targets, influencing enzymatic activities and cellular processes.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in neurotransmission. Specifically, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced cholinergic signaling.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit varying degrees of AChE inhibition. For instance, studies have reported IC50 values for related carbamates ranging from 1.60 to 311.0 µM, demonstrating a spectrum of inhibitory potency against AChE and butyrylcholinesterase (BChE) . The specific IC50 value for this compound remains to be determined but is expected to fall within this range due to structural similarities.

Neurotoxic Effects

Carbamates are known for their neurotoxic potential, particularly in preweaning rats, where exposure can lead to acute neurotoxicity . The mechanism often involves the accumulation of acetylcholine at synapses due to AChE inhibition, leading to overstimulation of cholinergic receptors. This can result in symptoms such as muscle twitching, respiratory distress, and even death at high doses.

Therapeutic Potential

Conversely, the inhibition of AChE also presents therapeutic opportunities. Compounds that inhibit this enzyme are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of this compound to modulate cholinergic signaling could be beneficial in enhancing cognitive function in affected individuals.

Case Studies and Research Findings

Several studies have investigated the biological activity of carbamate derivatives, providing insights into their pharmacological profiles:

  • Acute Toxicity Studies : Research has demonstrated significant acute toxicity associated with various N-methyl carbamates in animal models. For example, a study on a mixture of N-methyl carbamate pesticides revealed dose-dependent neurotoxic effects .
  • Inhibition Profiles : A comparative analysis of different carbamates indicated that those with phenyl substituents often exhibit stronger AChE inhibition than their aliphatic counterparts . This suggests that this compound may possess enhanced inhibitory properties.
  • Protective Effects Against Neurodegeneration : Some studies have explored the protective effects of carbamate derivatives against oxidative stress induced by amyloid-beta peptide (Aβ). Compounds similar to this compound have shown moderate protective effects in cell cultures exposed to Aβ .

Data Table: Comparison of Biological Activities

Compound NameAChE Inhibition IC50 (µM)Neurotoxic EffectsTherapeutic Potential
This compoundTBDYesPossible
Aldicarb40YesLimited
Carbaryl57YesLimited
Methomyl88YesLimited

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dichloromethane, THF) impacts reaction efficiency.
  • Catalysts like DMAP or HOBt may enhance coupling yields .

Basic: Which analytical techniques are recommended for characterizing tert-butyl carbamate derivatives?

Methodological Answer:

Technique Application Example Data
NMR (¹H/¹³C)Confirm molecular structure, purity, and stereochemistryPeaks at δ 1.4 ppm (Boc tert-butyl group), δ 6.5–7.5 ppm (aromatic protons) .
HPLC Assess purity (>95% typical)Retention time alignment with standards; UV detection at 254 nm .
X-ray Crystallography Resolve crystal packing and hydrogen-bonding networksIntermolecular N–H···O bonds (2.8–3.0 Å) in carbamate crystals .
FT-IR Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹).

Advanced: How to resolve discrepancies in reaction yields for tert-butyl carbamate derivatives under varying conditions?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but reduce selectivity.
  • Temperature Control : Exothermic reactions require cooling (e.g., 0–5°C) to prevent Boc group cleavage .
  • Catalyst Loading : Overuse of coupling agents (e.g., EDCI) can generate side products.

Case Study :
A 20% yield increase was achieved by switching from THF to DCM, reducing steric hindrance during amide formation .

Basic: How do storage conditions affect the stability of tert-butyl carbamate derivatives?

Methodological Answer:

Condition Stability Impact Evidence
Temperature Stable at 20–25°C; decomposition >40°C.
Light Degradation under direct UV exposureStore in amber glass .
pH Hydrolysis in strong acids (pH <2) or bases (pH >10)Boc cleavage in TFA .

Advanced: What strategies optimize diastereoselectivity in carbamate synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected amines to control stereochemistry .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective coupling .
  • Crystallization-Induced Diastereomer Resolution : Selective crystallization from hexane/ethyl acetate mixtures .

Example : A 90:10 diastereomeric ratio was achieved using (R)-Boc groups in THF at −20°C .

Basic: What safety considerations apply when handling tert-butyl carbamate derivatives?

Methodological Answer:

  • PPE : Gloves (nitrile), safety goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Toxicity Data : Limited acute toxicity reported, but assume irritant potential for eyes/skin .

Advanced: How to analyze hydrogen-bonding interactions in carbamate crystals?

Methodological Answer:

  • Single-Crystal XRD : Resolve N–H···O=C interactions (bond lengths: 2.8–3.2 Å) .
  • DFT Calculations : Simulate intermolecular forces using Gaussian09 with B3LYP/6-31G* basis set .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with H-bond strength (decomposition >200°C) .

Advanced: What mechanisms explain key reactions of tert-butyl carbamate derivatives?

Methodological Answer:

  • Boc Deprotection : Acid-catalyzed cleavage via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
  • Nucleophilic Substitution : Attack by amines at the carbamate carbonyl, forming urea linkages .
  • Photodegradation : UV-induced radical formation leads to C–N bond cleavage .

Advanced: How to address solubility challenges during purification?

Methodological Answer:

  • Solvent Screening : Test mixtures like EtOAc/hexane (polarity gradient) .
  • Salt Formation : Convert free amines to HCl salts for improved crystallinity .
  • Sonication : Enhance dissolution of amorphous solids in warm MeOH .

Advanced: How to address conflicting reactivity reports with specific reagents?

Methodological Answer:

  • Controlled Replicate Studies : Systematically vary conditions (e.g., solvent, temperature) to identify outliers .
  • In Situ Monitoring : Use Raman spectroscopy to detect intermediate species during reactions .
  • Literature Meta-Analysis : Compare patent claims (e.g., 70% yield in ) vs. peer-reviewed data (e.g., 50% in ) to identify protocol gaps .

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